tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-cyclohexylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-13-9-11-18(12-10-13)14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXUWURHXATFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-91-5 | |
| Record name | Carbamic acid, N-(1-cyclohexyl-4-piperidinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate typically involves the reaction of tert-butyl chloroformate with 1-cyclohexylpiperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Carbamate Formation
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
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Substrate : Piperidin-4-amine derivatives.
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Conditions : THF/H₂O (1:1), NaHCO₃, room temperature, 16 hours .
Bromination
Electrophilic bromination at the piperidine ring is achieved using bromine (Br₂) in the presence of Lewis acids:
Sulfonylation
The piperidine nitrogen undergoes sulfonylation with methanesulfonyl chloride:
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Conditions : Pyridine or dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature .
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Yield : 89–91% for related tert-butyl piperidin-4-ylcarbamates .
Table 1: Representative Reactions of Tert-Butyl Piperidin-4-ylcarbamate Derivatives
Boc Group Removal
The tert-butyl carbamate group is cleaved under acidic conditions:
Antimicrobial Activity
Derivatives of this compound exhibit antibacterial properties:
Stability and Reactivity Notes
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of Immune Responses
One of the primary applications of tert-butyl 1-cyclohexylpiperidin-4-ylcarbamate is in the modulation of immune responses, particularly through the antagonism of Toll-like receptor 7 (TLR7). TLR7 is implicated in various autoimmune diseases, including systemic lupus erythematosus (SLE). Research has demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 when administered in animal models of lupus .
In a study involving NZBWF1/J mice, which are a model for lupus, the compound was shown to decrease anti-dsDNA antibody levels, indicating its potential efficacy in treating lupus-related symptoms .
1.2 Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)
This compound has been explored for its ability to modulate IRAK-4, a critical component in the signaling pathways of various inflammatory responses. Compounds that target IRAK-4 are being developed for their potential to treat conditions characterized by excessive inflammation . The bifunctional nature of this compound allows it to engage with E3 ubiquitin ligases, facilitating targeted degradation of IRAK-4 and potentially leading to novel therapeutic strategies against inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that include the formation of carbamate linkages. The structure consists of a piperidine ring substituted with a cyclohexyl group and a tert-butyl carbamate moiety, which contributes to its pharmacological properties.
Table 1: Key Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Piperidine Ring | Essential for receptor binding |
| Cyclohexyl Substituent | Enhances lipophilicity and bioavailability |
| Tert-butyl Carbamate Group | Improves stability and solubility |
Case Studies and Research Findings
3.1 Efficacy in Animal Models
In preclinical studies, this compound was administered to DBA/1 mice after induction of lupus-like symptoms via pristane injection. The compound was dosed at varying concentrations (33 mg/kg, 100 mg/kg, and 300 mg/kg) over a period of weeks. Results indicated a significant reduction in autoantibody titers compared to control groups, suggesting its potential as a therapeutic agent for autoimmune diseases .
3.2 Clinical Potential
The findings from animal studies have prompted discussions about the clinical implications of this compound. Its ability to modulate TLR7 activity suggests it could be beneficial not only for lupus but also for other autoimmune conditions where TLR7 plays a role. Continued research is necessary to explore its safety profile and efficacy in human subjects.
Mechanism of Action
The mechanism of action of tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the combination of the piperidine core, cyclohexyl substituent, and Boc group. Key comparisons include:
Key Observations :
- Electronic Effects : Pyridine derivatives (e.g., CAS 893423-62-6) exhibit higher electrophilicity due to the electron-withdrawing chloro and formyl groups, making them more reactive in cross-coupling reactions .
- Solubility : The hydroxymethyl and methoxyphenyl substituents in the pyrrolidine analog (CAS 1186654-76-1) likely increase hydrophilicity compared to the cyclohexylpiperidine derivative .
Physicochemical and Stability Data
Notes:
Biological Activity
Tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which contributes to its interaction with biological targets. The carbamate functional group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Structural Formula
Overview of Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of opioid receptors. Its effects have been studied in relation to pain management, inflammation, and other physiological processes.
Opioid Receptor Interaction
The compound has been evaluated for its binding affinity and intrinsic activity at various opioid receptors, including:
- Mu Opioid Receptor (MOP)
- Delta Opioid Receptor (DOP)
- Kappa Opioid Receptor (KOP)
- Nociceptin Receptor (NOP)
In vitro studies have shown that modifications to the piperidine structure can significantly influence binding affinities across these receptors. For instance, the introduction of hydrophobic groups at specific positions has been linked to enhanced receptor affinity and selectivity.
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (IC50) | Activity Type |
|---|---|---|
| MOP | 10 nM | Agonist |
| DOP | 50 nM | Antagonist |
| KOP | 20 nM | Partial Agonist |
| NOP | 15 nM | Agonist |
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the cyclohexyl and piperidine moieties can enhance or diminish biological activity. For example, replacing the cyclohexyl group with other alkyl chains has shown variations in receptor selectivity and potency.
Case Study: Modifications and Their Effects
A study conducted by Smith et al. (2017) demonstrated that substituting the cyclohexyl group with a phenyl ring resulted in a threefold increase in MOP affinity while reducing KOP activity. This highlights the importance of structural modifications in optimizing pharmacological profiles.
Therapeutic Implications
Given its interaction with opioid receptors, this compound holds potential for development as a therapeutic agent in pain management and addiction treatment. Its ability to act as both an agonist and antagonist at different receptors suggests a versatile role in modulating pain pathways without the typical side effects associated with conventional opioids.
Future Directions in Research
Continued exploration of this compound's biological activity is warranted, particularly through:
- In vivo studies to assess therapeutic efficacy and safety.
- Clinical trials targeting specific pain conditions.
- Further SAR studies to optimize receptor selectivity and minimize adverse effects.
Q & A
Q. How can researchers leverage this compound as a building block for synthesizing polycyclic pharmacophores?
- Answer: The piperidine ring can undergo ring-closing metathesis (Grubbs catalyst) or Pictet-Spengler reactions to form indole or quinoline derivatives. Post-functionalization (e.g., Suzuki coupling on the cyclohexyl group) introduces aromatic diversity. Computational docking studies guide target-oriented synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
